molecular formula C9H8O2 B1611827 trans-Cinnamic-d7 acid CAS No. 308796-47-6

trans-Cinnamic-d7 acid

Cat. No. B1611827
M. Wt: 155.2 g/mol
InChI Key: WBYWAXJHAXSJNI-UJMUNGNDSA-N
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Description

Trans-Cinnamic-d7 acid is the deuterium labeled trans-Cinnamic acid . Trans-Cinnamic acid is a natural antimicrobial, with a minimal inhibitory concentration (MIC) of 250 μg/mL against fish pathogen A. sobria, SY-AS1 .


Synthesis Analysis

Trans-Cinnamic-d7 acid is synthesized by the Perkin reaction between Ac2O and PhCHO . It is also obtained from cinnamon bark and balsam resins such as storax . The Linear Formula of trans-Cinnamic-d7 acid is C6D5CD=CDCO2H .


Molecular Structure Analysis

The molecular weight of trans-Cinnamic-d7 acid is 155.20 . The InChI string of trans-Cinnamic-d7 acid is 1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H, (H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D,7D .


Chemical Reactions Analysis

Trans-Cinnamic acid is used in the manufacture of flavors, dyes, and pharmaceuticals . Its major use is for the production of its methyl, ethyl, and benzyl esters . These esters are important components of perfumes . The acid is also a precursor to the sweetener aspartame .


Physical And Chemical Properties Analysis

. It has a boiling point of 300 °C (lit.) and a melting point of 132-135 °C (lit.) . The mass shift of trans-Cinnamic-d7 acid is M+7 .

Scientific Research Applications

Transformation and Synthesis

Trans-cinnamic acid derivatives are pivotal in the synthesis of various compounds. Li et al. (2015) developed an efficient method using iodine to convert cis-cinnamic acid derivatives into their trans forms, essential for natural product and organic synthetic studies (Li et al., 2015).

Solubility Enhancement and Applications

Cháfer et al. (2009) explored trans-cinnamic acid's solubility enhancement in supercritical CO2 with ethanol, which is significant in food, cosmetics, and pharmaceuticals for its antimicrobial, antifungal, and antioxidant properties (Cháfer et al., 2009).

Biotechnological Production

Bang et al. (2018) focused on producing trans-cinnamic acid using metabolically engineered Escherichia coli, highlighting its application in cosmetics, anti-bacterial compounds, anti-cancer agents, and flavoring agents (Bang et al., 2018).

Enzymatic Studies

Schoch et al. (2003) engineered a water-soluble plant cytochrome P450, CYP73A1, which catalyzes cinnamic acid hydroxylation, crucial for lignin monomers and phenolic compounds synthesis in higher plants (Schoch et al., 2003).

Impact on Plant Metabolism

López-González et al. (2023) examined trans-cinnamic acid's short-term effects on maize root metabolism, indicating its role in stress-coping processes in plants (López-González et al., 2023).

Antimicrobial Applications

Yılmaz et al. (2018) researched trans-cinnamic acid's antimicrobial activity, focusing on its safe use in aquaculture to counteract fish pathogens (Yılmaz et al., 2018).

Environmental Applications

Dávila-Guzmán et al. (2019) synthesized trans-cinnamic acid for removing copper from aqueous solutions, demonstrating its potential in treating industrial wastewater (Dávila-Guzmán et al., 2019).

Geroprotective Activity

Fedorova et al. (2022) isolated trans-cinnamic acid from Baikal skullcap to study its geroprotective activity, highlighting its potential in food and cosmetic industries (Fedorova et al., 2022).

Enzyme Inhibition and Pharmacology

Adisakwattana et al. (2004) investigated trans-cinnamic acid derivatives for alpha-glucosidase inhibitory activity, suggesting its application in developing new groups of enzyme inhibitors (Adisakwattana et al., 2004).

Biocatalysis and Industrial Application

Son et al. (2022) engineered Corynebacterium glutamicum for bioconversion of trans-cinnamic acid into cinnamaldehyde, emphasizing its applications in food and pharmaceuticals (Son et al., 2022).

Safety And Hazards

Trans-Cinnamic-d7 acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling trans-Cinnamic-d7 acid .

Relevant Papers

A paper titled “Functional groups matter: metabolomics analysis of Escherichia coli exposed to trans-cinnamic acid and its derivatives unveils common and unique targets” discusses the metabolic alterations associated with exposure to trans-Cinnamic acid and its derivatives in Escherichia coli . Another paper titled “Evaluation of crystallization technique relating to the physicochemical properties of cinnamic acid” discusses the influence of crystallization techniques on the modification of the solid-state properties and the aqueous solubility of cinnamic acid .

properties

IUPAC Name

(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYWAXJHAXSJNI-UJMUNGNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)O)/[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584103
Record name (2E)-3-(~2~H_5_)Phenyl(~2~H_2_)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Cinnamic-d7 acid

CAS RN

308796-47-6
Record name (2E)-3-(~2~H_5_)Phenyl(~2~H_2_)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Cinnamic-d7 acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

8.719 g of p-hydroxy cinnamic acid was dissolved in 10 ml of DMSO, and 19.7 g of glycidol was added. The mixture was stirred and heated to 90° C. Catalystic amount of boron trifluoride ethyl ether was added, heating and agitation was carried out for 2 hours and then the adduct of cinnamic acid and glycerin was obtained.
Quantity
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Synthesis routes and methods II

Procedure details

2.8 g of p-hydroxy cinnamic acid was dissolved in 3 ml of DMSO, and 10 mg of sodium hydride of which the oil was washed by hexane was added. The mixture was stirred and heated to 90° C. under a flow of N2 gas. 5.0 g of glycidol was added gradually, heating and agitation were carried out for 1.5 hours, neutralized by adding hydrochloric acid and then the adduct of cinnamic acid and glycerin was obtained.
Quantity
2.8 g
Type
reactant
Reaction Step One
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Quantity
3 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4.35 g of p-hydroxy cinnamic acid was dissolved in 5 ml of DMSO, and 50 mg of potassium hydroxide was added. The mixture was stirred and heated to 90° C. under flow of N2 gas. 10.0 g of glycidol was added gradually, heating and agitation was carried out for 1.5 hours, neutralized by adding hydrochloric acid and the adduct of cinnamic acid and glycerin was obtained.
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10 g
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Synthesis routes and methods IV

Procedure details

2.8 g of p-hydroxy cinnamic acid was dissolved in 3 ml of DMSO, and 10 mg of sodium was added. The mixture was stirred and heated to 90° C. under a flow of N2 gas. 5.0 g of glycidol was added gradually, the heating and agitation was carried out for 1 hours, neutralized by adding hydrochloric acid and then the adduct of cinnamic acid and glycerin was obtained.
Quantity
0 (± 1) mol
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2.8 g
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5 g
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Synthesis routes and methods V

Procedure details

4.35 g of trimethoxy cinnamic acid and 100 mg of sodium hydroxide were dissolved in 5 ml of DMSO, and the mixture was stirred and heated to 90° C. under a flow of N2 gas. Water in the system was removed under low pressure condition. 10 g of glycidol was added, heating and agitation was carried out for 3 hours, and then the adduct of cinnamic acid and glycerin was obtained.
Name
trimethoxy cinnamic acid
Quantity
4.35 g
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100 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Cinnamic-d7 acid
Reactant of Route 2
Reactant of Route 2
trans-Cinnamic-d7 acid
Reactant of Route 3
Reactant of Route 3
trans-Cinnamic-d7 acid
Reactant of Route 4
trans-Cinnamic-d7 acid
Reactant of Route 5
Reactant of Route 5
trans-Cinnamic-d7 acid
Reactant of Route 6
Reactant of Route 6
trans-Cinnamic-d7 acid

Citations

For This Compound
9
Citations
M Huang, HY Li, HW Liao, CH Lin… - Rapid …, 2020 - Wiley Online Library
… experiment, we examined the ability of six isotope standards to calibrate the matrix effect for 17 compounds of interest, and chose three compounds including trans‐cinnamic‐d7 acid, …
Y Iinuma, O Böge, R Gräfe… - Environmental science & …, 2010 - ACS Publications
… chamber samples was performed by running a series of standard solutions (0.05−6.25 mg L −1 , 8 points, quadratic fitting, R 2 > 0.998) containing 1.6 mg L −1 trans-cinnamic d7 acid as …
Number of citations: 265 pubs.acs.org
M Aryal, K Lau, R Boyer, H Zhou, J Abend, K Gu… - Molecular Genetics and …, 2021 - Elsevier
Pegvaliase (Palynziq®) is an enzyme substitution therapy using PEGylated recombinant Anabaena variabilis phenylalanine ammonia lyase (PAL) to reduce blood phenylalanine (Phe) …
Number of citations: 3 www.sciencedirect.com
M Szydłowska-Tutaj, U Szymanowska, K Tutaj… - Antioxidants, 2023 - mdpi.com
… Prior to the hydrolysis, 25 μL of the internal standard (10 μg/mL of trans-cinnamic-d7 acid, Merck) was added. Acidification to pH 2 was carried out using 2 M HCl, and extraction was …
Number of citations: 4 www.mdpi.com
M Cao, W Li, P Ge, M Chen, J Wang - Chemosphere, 2022 - Elsevier
… The internal standard containing 250 ng phthalic-d4 acid, 250 ng trans-cinnamic-d7 acid, and 250 ng (1R,2S)-Cyclobutane-1,2-dicarboxylic acid was added to PM 2.5 samples. This …
Number of citations: 5 www.sciencedirect.com
Y Iinuma, M Keywood, H Herrmann - Atmospheric Environment, 2016 - Elsevier
… The extraction recoveries and ion suppression were corrected with four internal standard compounds (cis-cyclobutane-1,2-dicarboxylic acid, phthalic-d4 acid, trans-cinnamic-d7 acid …
Number of citations: 35 www.sciencedirect.com
L Alhalaseh - 2017 - researchportal.bath.ac.uk
This is an interdisciplinary research project on cassava (Manihot esculenta Crantz, Euphorbiaceae) ultimately working towards producing cassava roots which are long-lasting, free of …
Number of citations: 1 researchportal.bath.ac.uk
M Szydłowska-Tutaj, U Szymanowska, K Tutaj… - 2023 - preprints.org
… Prior to the hydrolysis, 25 μL of the internal standard (10 μg mL−1 of trans-cinnamic-d7 acid, Merck) was added. Acidification to pH 2 was carried out using 2M HCl, and extraction was …
Number of citations: 0 www.preprints.org
S Palanisami - 2022 - opus.lib.uts.edu.au
Nitrous oxide is 300 times stronger than carbon dioxide in causing climate change, and 80% of global nitrous oxide is from nitrogen fertilisers used in soil-based agriculture. Finding …
Number of citations: 2 opus.lib.uts.edu.au

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